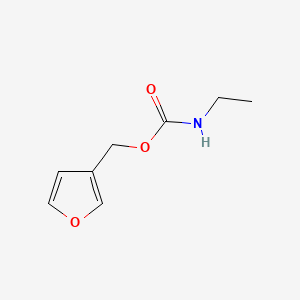

furan-3-ylmethyl N-ethylcarbamate

Descripción general

Descripción

Furan-3-ylmethyl N-ethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The furan ring in this compound adds unique chemical properties, making it a valuable molecule for various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of furan-3-ylmethyl N-ethylcarbamate typically involves the reaction of furan-3-ylmethanol with N-ethylcarbamoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which primarily affects the carbamate group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the N-ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Products include this compound derivatives with oxidized furan rings.

Reduction: Products include furan-3-ylmethylamine and ethanol.

Substitution: Products vary depending on the nucleophile used, resulting in different carbamate derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Furan-3-ylmethyl N-ethylcarbamate features a furan ring that imparts unique chemical properties, making it valuable in various scientific domains. The compound's mechanism of action involves interactions with biological targets, particularly through the carbamate group, which can form stable complexes with enzymes. This characteristic positions it as a candidate for enzyme inhibition studies.

Scientific Research Applications

-

Organic Synthesis :

- This compound serves as a building block in synthesizing heterocyclic compounds. Its reactivity allows for the development of more complex molecular architectures essential in pharmaceuticals and agrochemicals.

-

Enzyme Inhibition :

- The compound is being investigated for its potential as an enzyme inhibitor. The carbamate moiety can interact with active sites of enzymes, leading to the formation of stable complexes that may inhibit enzymatic activity.

-

Drug Design :

- In medicinal chemistry, this compound is explored for its potential use in drug design. Its structure allows for modifications that can enhance bioactivity and selectivity for specific biological targets, making it suitable for developing prodrugs activated in vivo.

-

Polymer Production :

- The compound is utilized in producing polymers and as a precursor for other chemical compounds. Its unique properties contribute to the development of materials with desirable characteristics.

Antiviral Activity

A study highlighted that certain furan-containing compounds exhibit significant antiviral activity, with effective concentrations (EC50) ranging from 0.20 to 0.96 μM against various viral infections. This suggests that furan derivatives could be optimized for therapeutic use against viral pathogens.

Cytotoxicity Assessment

In vitro studies demonstrated that related compounds exhibit low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with cytotoxic concentration (CC50) values exceeding 100 μM. This indicates a favorable safety profile for potential therapeutic applications.

Inhibition Studies

Research indicates that structural modifications to furan derivatives can significantly enhance their inhibitory activity against specific viral targets. This pathway suggests opportunities for optimizing furan-based compounds for improved pharmacological efficacy.

Summary of Findings

This compound shows considerable promise as a bioactive agent, particularly in antiviral applications and enzyme inhibition studies. Its unique chemical structure allows for diverse interactions within biological systems, making it a candidate for further pharmacological investigations.

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for synthesizing heterocyclic compounds |

| Enzyme Inhibition | Potential inhibitor through stable complex formation with enzymes |

| Drug Design | Candidate for prodrug development with modifications enhancing bioactivity |

| Polymer Production | Used in producing polymers and as a precursor for various chemicals |

Mecanismo De Acción

The mechanism of action of furan-3-ylmethyl N-ethylcarbamate involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This makes it a potential candidate for the development of enzyme inhibitors in medicinal chemistry. The furan ring also contributes to the compound’s ability to interact with various molecular targets, enhancing its biological activity.

Comparación Con Compuestos Similares

- Furan-2-ylmethyl N-ethylcarbamate

- Furan-3-ylmethyl N-methylcarbamate

- Furan-3-ylmethyl N-propylcarbamate

Comparison: Furan-3-ylmethyl N-ethylcarbamate is unique due to the presence of the N-ethyl group, which influences its chemical reactivity and biological activity. Compared to furan-2-ylmethyl N-ethylcarbamate, the position of the furan ring affects the compound’s stability and reactivity. The N-ethyl group also provides a balance between hydrophilicity and lipophilicity, making it more versatile in various applications compared to its N-methyl and N-propyl counterparts.

Actividad Biológica

Furan-3-ylmethyl N-ethylcarbamate, also known by its chemical identifier 50884-33-8, is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial properties, insecticidal effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a carbamate derivative featuring a furan ring. The structural formula can be represented as follows:

This compound is primarily synthesized for use in organic chemistry and has been investigated for its biological properties, particularly in pharmacology and agrochemistry.

Antimicrobial Activity

Research indicates that derivatives of furan compounds often exhibit significant antimicrobial properties. A study highlighted that benzofuran derivatives, which share structural similarities with this compound, demonstrated potent antibacterial and antifungal activities. For example, certain benzofuran derivatives showed inhibition zones against Staphylococcus aureus and Candida albicans ranging from 20 mm to 24 mm, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Organism Tested | Inhibition Zone (mm) |

|---|---|---|

| Benzofuran Derivative A | S. aureus | 23 |

| Benzofuran Derivative B | C. albicans | 24 |

| This compound | TBD | TBD |

Insecticidal Activity

Furan derivatives have also been explored for their insecticidal properties. Studies on related carbamates suggest that they may modulate nicotinic acetylcholine receptors, leading to neurotoxic effects in insects. This mechanism is crucial for developing environmentally friendly insecticides that target pest species without harming beneficial organisms .

Case Study: Insecticidal Efficacy

In a comparative study of various carbamates, furan-based compounds exhibited varying degrees of toxicity against common agricultural pests. The results indicated that modifications in the side chains could significantly enhance insecticidal activity.

Therapeutic Potential

The therapeutic applications of furan derivatives are being actively researched due to their diverse biological activities. Furan compounds have been linked to anti-inflammatory effects and potential anticancer properties. The ability to inhibit specific enzymes involved in disease pathways makes these compounds valuable candidates for drug development .

Table 2: Therapeutic Applications of Furan Derivatives

Propiedades

IUPAC Name |

furan-3-ylmethyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-3-4-11-5-7/h3-5H,2,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIKFSDWFKFSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965118 | |

| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50884-33-8 | |

| Record name | 3-Hydroxymethylfuran-N-ethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050884338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.